Benzene, 1-(bromomethyl)-4-(methylsulfinyl)-

Description

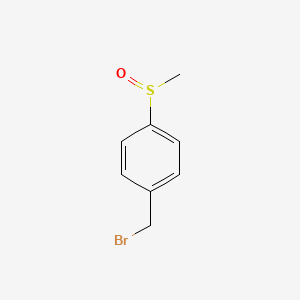

Benzene, 1-(bromomethyl)-4-(methylsulfinyl)- is a substituted aromatic compound featuring a bromomethyl (-CH₂Br) group at position 1 and a methylsulfinyl (-S(O)CH₃) group at position 4 of the benzene ring. The sulfinyl moiety (-S(O)-) is a moderately oxidized sulfur functional group, distinguishing it from sulfonyl (-SO₂-) or sulfide (-S-) derivatives. This compound is likely synthesized via oxidation of its sulfide precursor (e.g., 1-(bromomethyl)-4-(methylthio)benzene) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Properties

IUPAC Name |

1-(bromomethyl)-4-methylsulfinylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRRPMMTNQLFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475071 | |

| Record name | 1-bromomethyl-4-methanesulfinyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51927-46-9 | |

| Record name | 1-bromomethyl-4-methanesulfinyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromomethyl)-4-(methylsulfinyl)- typically involves the bromination of a methyl-substituted benzene derivative followed by sulfoxidation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature conditions. The sulfoxidation step involves the oxidation of a thioether to a sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzene, 1-(bromomethyl)-4-(methylsulfinyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions where the sulfoxide group is reduced back to a thioether using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

Oxidation: Potassium permanganate, chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution: Corresponding hydroxyl, cyano, or amino derivatives.

Oxidation: Sulfone derivatives.

Reduction: Thioether derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

- Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(bromomethyl)-4-(methylsulfinyl)- involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and methylsulfinyl groups. These groups can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzene, 1-(bromomethyl)-4-(methylsulfinyl)- with structurally or functionally related compounds:

Table 1: Key Properties of Benzene Derivatives with Sulfur and Halogen Substituents

Key Comparative Insights:

Sulfur Oxidation State :

- The methylsulfinyl group (-S(O)CH₃) in the target compound is intermediate in polarity and reactivity between sulfonyl (-SO₂-) and sulfide (-S-) groups. Sulfinyl derivatives are more polar than sulfides but less stable than sulfones, making them prone to further oxidation .

- Example: Benzene, 1-(bromomethyl)-4-(methylsulfonyl)- (CAS 53606-06-7) exhibits higher thermal and oxidative stability due to its fully oxidized sulfonyl group, which is less reactive in redox reactions .

Substituent Effects on Reactivity :

- Bromomethyl (-CH₂Br): Enhances electrophilicity, enabling nucleophilic substitution (e.g., Suzuki coupling or alkylation). This contrasts with simple bromo (-Br) substituents, which are less reactive in such transformations .

- Sulfinyl vs. Thioether: The sulfinyl group’s polarity increases solubility in polar solvents compared to thioethers (e.g., Benzene, 1-bromo-4-[(phenylthio)methyl]-), which are more lipophilic .

Synthetic Utility :

- Sulfinyl compounds are valuable in asymmetric synthesis due to their ability to act as chiral auxiliaries or directing groups. For instance, Benzene, 1-bromo-4-[(2-methylpropyl)sulfinyl]- (CAS 1352318-46-7) could facilitate stereoselective reactions .

- In contrast, sulfonyl derivatives like Benzene, 1-(bromomethyl)-4-(methylsulfonyl)- are preferred in medicinal chemistry for their metabolic stability and hydrogen-bonding capacity .

For example, 4-Bromophenyl phenyl ether (CAS 101-55-3) is classified as a hazardous air pollutant under the Clean Water Act .

Biological Activity

Benzene, 1-(bromomethyl)-4-(methylsulfinyl)-, also known as 1-bromo-4-(methylsulfinyl)benzene, is a compound with notable biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H9BrOS

- CAS Number : 402-49-3

- Structure : The compound features a bromomethyl group and a methylsulfinyl substituent on a benzene ring.

Antimicrobial Properties

Research indicates that compounds similar to benzene, 1-(bromomethyl)-4-(methylsulfinyl)- exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi and parasites like Leishmania .

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi | Moderate to effective |

| Leishmania | Effective |

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In a study involving various derivatives, compounds with similar structures demonstrated the ability to inhibit inflammatory pathways such as NF-κB and MAPK signaling .

The biological activity of benzene, 1-(bromomethyl)-4-(methylsulfinyl)- can be attributed to its ability to interact with key cellular targets. The sulfinyl group may participate in redox reactions, potentially influencing oxidative stress levels within cells. Additionally, the bromomethyl group can act as an electrophile in substitution reactions, modifying biomolecules and altering their function .

Study 1: Antimicrobial Activity

In a comparative study of various benzyl bromide derivatives, it was found that those containing the methylsulfinyl group exhibited enhanced activity against resistant strains of Mycobacterium tuberculosis. The study highlighted that structural modifications significantly influenced the efficacy of these compounds .

Study 2: Anti-inflammatory Research

A recent investigation focused on the anti-inflammatory potential of related compounds demonstrated that certain derivatives could effectively downregulate pro-inflammatory cytokines in vitro. The most potent compounds had IC50 values below 50 µM, indicating strong anti-inflammatory effects .

Q & A

Q. What are the recommended synthetic routes for preparing Benzene, 1-(bromomethyl)-4-(methylsulfinyl)-?

- Methodological Answer : The compound can be synthesized via oxidation of its thioether precursor (1-(bromomethyl)-4-(methylthio)benzene) using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. The reaction typically proceeds at 0–25°C, with monitoring by TLC to avoid over-oxidation to the sulfone. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane). Intermediate thioethers are prepared by nucleophilic substitution of 4-(bromomethyl)bromobenzene with methylthiolate ions .

Q. How can the purity of Benzene, 1-(bromomethyl)-4-(methylsulfinyl)- be assessed using chromatographic methods?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is recommended. A mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min provides baseline separation. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can further confirm purity by identifying fragmentation patterns (e.g., m/z 185 for bromomethyl loss) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : H NMR in CDCl shows distinct signals for the bromomethyl group (δ 4.5–4.7 ppm, singlet) and methylsulfinyl group (δ 2.7–3.0 ppm, singlet). C NMR confirms sulfinyl sulfur’s chiral environment (δ 55–60 ppm).

- IR : Strong S=O stretching at 1030–1070 cm.

- Mass Spectrometry : EI-MS reveals molecular ion [M] at m/z 234/236 (Br isotope pattern) and key fragments like [M–Br] at m/z 155 .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of the methylsulfinyl group during synthesis?

- Methodological Answer : The sulfinyl group’s stereochemistry is controlled by the oxidizing agent and solvent polarity. For example, mCPBA in dichloromethane favors the (R)-enantiomer due to steric effects, while HO/AcOH may yield racemic mixtures. Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) is used to determine enantiomeric excess. Computational modeling (DFT) predicts transition-state energies to rationalize selectivity .

Q. What strategies can resolve contradictions in reported thermochemical data for this compound?

- Methodological Answer : Discrepancies in enthalpy of formation (ΔfH°) values (e.g., -273.1 vs. -300 kJ/mol in sulfone analogs) arise from differences in combustion calorimetry protocols. To reconcile:

- Validate experimental setups using reference compounds (e.g., benzoic acid).

- Apply computational methods (Gaussian, G4 theory) to calculate gas-phase ΔfH°.

- Cross-reference with high-precision mass spectrometry clustering data (e.g., lithium ion affinity measurements) .

| Reported ΔfH° (kJ/mol) | Method | Reference |

|---|---|---|

| -273.1 ± 3.4 | Combustion calorimetry | |

| -300 ± 3 | Reanalyzed Cox-Pilcher |

Q. How does the bromomethyl group affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group is highly electrophilic, enabling SN2 reactions with amines, thiols, or alkoxides. Steric hindrance from the sulfinyl group reduces reaction rates by ~30% compared to non-sulfinyl analogs. Kinetic studies (NMR monitoring) in DMF at 25°C show pseudo-first-order rate constants (k = 1.2 × 10 s). Byproducts (e.g., elimination to styrene derivatives) are minimized using bulky nucleophiles like tert-butoxide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.